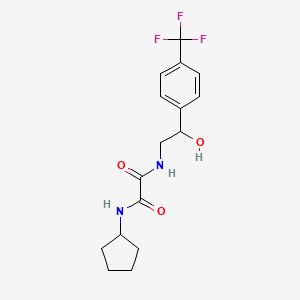

![molecular formula C23H30N6O2 B2493533 8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione CAS No. 878430-52-5](/img/structure/B2493533.png)

8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Purine derivatives, including the compound of interest, are a significant focus in medicinal chemistry due to their diverse biological activities. Research into these compounds often targets their potential as therapeutic agents by exploring their synthesis, molecular structure, and various properties.

Synthesis Analysis

Several studies focus on the synthesis of purine derivatives, showing a variety of methods to introduce different substituents into the purine core, aiming to explore their potential biological activities. For example, new 8-aminoalkyl derivatives of purine-2,6-dione were designed to investigate their potential as ligands for serotonin receptors, indicating the versatility of purine derivatives in synthesizing compounds with targeted biological activities (Chłoń-Rzepa et al., 2013).

Molecular Structure Analysis

The molecular structure of purine derivatives can be significantly varied by substituting different groups, affecting their biological activity and physical properties. Studies have explored the crystal structure of related compounds to understand the effect of these modifications on the molecular conformation and interactions (Karczmarzyk et al., 1995).

Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Activity

A study explored a series of arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, including compounds with modifications at the 7- or 8-position. These modifications aimed to identify potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which showed promising anxiolytic and antidepressant properties. Selected compounds displayed mixed receptor ligand profiles and were evaluated for their potential psychotropic activity through radioligand binding assays and functional activity testing in vivo models. One compound, in particular, showed antidepressant-like effects and anxiolytic-like activity in animal tests, highlighting the potential of these derivatives for designing new serotonin receptor ligands with psychotropic activity (Chłoń-Rzepa et al., 2013).

Antiasthmatic Activity of Xanthene Derivatives

Research into xanthene derivatives, including those structurally related to purine-2,6-dione, has shown significant antiasthmatic activity. These compounds, developed as Phosphodiesterase 3 inhibitors, have been found to possess vasodilatory activity, which is crucial for anti-asthmatic agents. A new series of such derivatives was synthesized, characterized, and screened for pulmonary vasodilator activity, with some showing greater potency compared to the standard drug Cilostazol, suggesting their utility in developing potent anti-asthmatic compounds (Bhatia et al., 2016).

Antihistaminic Theophylline or Theobromine Derivatives

Another study synthesized and evaluated derivatives of 1,3-dimethyl-7-[3-(4-substituted-piperazin-1-yl)-substituted-alkyl]-1H-purine-2,6-diones for antihistaminic activity. Some derivatives demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis, indicating potential for clinical trials as antihistamines. This showcases the compound's relevance in developing new therapeutic agents for allergic reactions (Pascal et al., 1985).

Inhibition of Mycobacterium Tuberculosis

A series of purine-linked piperazine derivatives were synthesized targeting the inhibition of Mycobacterium tuberculosis. These compounds were designed to disrupt MurB, affecting the biosynthesis of peptidoglycan, and exhibited promising antiproliferative effects against the Mycobacterium tuberculosis H37Rv strain. This research provides a foundation for the development of new antituberculosis agents, showcasing the potential biomedical applications of these compounds (Konduri et al., 2020).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and its environmental impact.

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about its properties or behavior.

I hope this general information is helpful! If you have any more specific questions, feel free to ask.

properties

IUPAC Name |

8-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O2/c1-15(2)13-29-19-20(26(5)23(31)25-21(19)30)24-22(29)28-10-8-27(9-11-28)14-18-12-16(3)6-7-17(18)4/h6-7,12H,1,8-11,13-14H2,2-5H3,(H,25,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJCWEXQMVDTCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC4=C(N3CC(=C)C)C(=O)NC(=O)N4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(2,5-dimethylbenzyl)piperazin-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

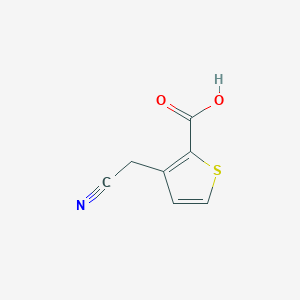

![3-[(2,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2493450.png)

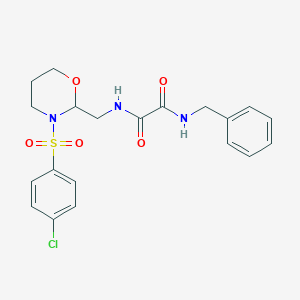

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

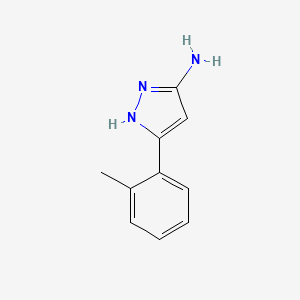

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2493456.png)

![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl 2-methanesulfonylpyrimidine-4-carboxylate](/img/structure/B2493457.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)